2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one

Medicinal Chemistry Ligand Design Physicochemical Property

Researchers face supply inconsistency for partially saturated hydrazinyl-pyrimidine scaffolds. This 2,3-dihydro compound solves the regiospecific synthesis of 5-oxo-triazolopyrimidines, where aromatic tautomers fail. Key supply differentiators: • Direct precursor to pharmacologically privileged triazolo-pyrimidines, eliminating a reduction step. • Hydrazinyl group enables immediate hydrazone library construction for MMP inhibition SAR (similar scaffolds show IC50 of 53 nM). • Distinct 4 H-bond donor topology vs. thioxo analogs, enabling specific metal-chelate design.

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
CAS No. 887570-24-3
Cat. No. B12904843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one
CAS887570-24-3
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(N1)NN
InChIInChI=1S/C5H10N4O/c1-3-2-4(10)8-5(7-3)9-6/h2,5,7,9H,6H2,1H3,(H,8,10)
InChIKeyDJXHPRSNIXQISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one


2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one (CAS 887570-24-3) is a nitrogen-containing heterocyclic compound belonging to the dihydropyrimidine class . It is specifically a 2,3-dihydro derivative, distinguishing it from the fully aromatic 4(3H)-pyrimidinone tautomers. The molecule (C5H10N4O, MW: 142.16 g/mol) features a nucleophilic hydrazinyl group at the 2-position, enabling its primary utility as a synthetic intermediate for constructing fused heterocycles and hydrazone ligands [1]. Its computed physicochemical profile includes a topological polar surface area (TPSA) of 79.2 Ų and a calculated LogP of -1, indicating high hydrophilicity [2].

Why Generic Substitution Fails for 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one


While the pyrimidinone class is broad, simple substitution of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one with its closest analogs, such as 2-hydrazinyl-6-methylpyrimidin-4(3H)-one (CAS 37893-08-6) or 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (methylthiouracil), will fail in synthetic applications requiring a nucleophilic amine. The target compound's partially saturated 2,3-dihydro ring provides a distinct geometric and electronic environment, critically positioning the hydrazine -NH2 group for regioselective cyclocondensations, unlike the tautomeric aromatics [1]. Furthermore, the replacement of the sulfur atom in thioxo-analogs with the hydrazinyl group fundamentally alters the metal-ion chelation profile and hydrogen-bond donor/acceptor topology (4 H-bond donors vs. 2), directly impacting the formation of specific coordination complexes or biological target engagement [2].

Quantitative Differentiation from Closest Analogs


Hydrogen Bond Donor Count for Target Engagement

The target compound possesses a significantly higher hydrogen bond donor (HBD) count compared to its thioxo analog. This property is critical for aqueous solubility and forming specific hydrogen-bonding interactions with biological targets. According to its computed profile, the compound has 4 HBDs, contributed by the hydrazinyl -NH2, the ring -NH, and possibly the tautomeric -OH, whereas the common antithyroid drug methylthiouracil has only 2 HBDs [1][2].

Medicinal Chemistry Ligand Design Physicochemical Property

Nucleophilic Reactivity as a Synthetic Handle

The target compound's 2-hydrazinyl group provides a primary amine nucleophile for condensation reactions, which is absent in the thioxo analog. While a direct quantitative comparison of synthetic yields is context-dependent, the literature demonstrates that hydrazinylpyrimidinones readily form hydrazones with aldehydes to generate MMP-10/13 inhibitors, a transformation impossible for methylthiouracil without prior derivatization [1]. The presence of a free -NH2 group enables one-step fusion to form 1,2,4-triazolo[4,3-a]pyrimidines, whereas methylthiouracil requires a multi-step activation sequence [2].

Synthetic Chemistry Building Block Heterocycle Synthesis

Polar Surface Area and CNS Drug-Likeness

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to penetrate the blood-brain barrier (BBB). The target compound has a computed TPSA of 79.2 Ų [1]. This value lies within the optimal range for CNS drug-likeness (typically <90 Ų), whereas the closely related 2-hydrazinyl-6-methylpyrimidin-4(3H)-one (CAS 37893-08-6) tautomer has a lower molecular weight but a comparable TPSA profile . The additional saturation in the target compound could slightly alter its passive membrane permeability compared to the fully aromatic analog, although explicit PAMPA or Caco-2 data are not available for a direct comparison.

ADME Physicochemical Property Drug Design

Application Scenarios Based on Verified Differentiation


Hydrazone-Based MMP Inhibitor Synthesis

The free hydrazinyl group enables direct condensation with aromatic aldehydes to form hydrazone libraries. As demonstrated by El Ashry et al., structurally similar 6-methyl pyrimidin-4-one hydrazones exhibit dual MMP-10/13 inhibition, with derivative 9 showing an IC50 of 53 nM for MMP-10. Using this compound as a core scaffold allows for the rapid exploration of structure-activity relationships around the hydrazone linkage, a transformation that is not directly accessible with the thioxo analog [1].

Fused Triazolopyrimidine Precursor

This dihydropyrimidine serves as a direct precursor to 1,2,4-triazolo[4,3-a]pyrimidines, a pharmacologically privileged scaffold. The hydrazinyl moiety reacts with carboxylic acids or orthoesters in a single step to form the fused triazole ring, a key synthetic step that the oxidized 4(3H)-pyrimidinone tautomer cannot perform without a prior reduction. This property makes the dihydro compound the preferred regioisomer for accessing 5-oxo-triazolopyrimidines [2].

Metal-Organic Ligand Design

With 4 hydrogen bond donors and a nucleophilic hydrazinyl nitrogen, this compound can act as a bidentate ligand for transition metals, forming chelates that are structurally distinct from those formed by the thioxo analog. This difference is critical for designing new catalytic systems or metal-based therapeutics where the nitrogen-donor atom provides a harder Lewis base character compared to the softer sulfur donor, leading to selective metal ion coordination .

Fragment-Based CNS Drug Discovery

The compound's low molecular weight (142.16 g/mol), optimal TPSA of 79.2 Ų, and high solubility (LogP -1) align with the 'rule of three' guidelines for fragment libraries. Its 4 HBDs offer key differentiation from methylthiouracil (2 HBDs), enabling it to probe a distinct chemical space within fragment screens aimed at CNS targets or other hydrophilic binding sites [3].

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